REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[CH2:9]1[O:18][C:12]2([CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)[O:11][CH2:10]1.C(N(CC)CC)C>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]([N:15]2[CH2:16][CH2:17][C:12]3([O:18][CH2:9][CH2:10][O:11]3)[CH2:13][CH2:14]2)[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C1COC2(CCNCC2)O1
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
Subsequently the reaction mixture is stirred for a further 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
CUSTOM
|
Details
|
the ethanol is then removed in a vacuum
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture is extracted three times with 50 ml methylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the combined organic phases over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
removing the solvent
|
Type
|
CUSTOM
|
Details
|
the solid residue is recrystallized from ethyl acetate/isohexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)N1CCC2(OCCO2)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |